N-cyclohexyl-N-methyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
This compound belongs to a class of pyrazolo-triazine derivatives, characterized by a fused heterocyclic core (pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one) linked to a naphthalene moiety and an acetamide group. The N-cyclohexyl-N-methyl substitution on the acetamide nitrogen distinguishes it from structurally related analogs. Such modifications are typically designed to enhance lipophilicity, metabolic stability, or target-binding affinity in drug discovery contexts .
Properties
Molecular Formula |
C24H25N5O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-cyclohexyl-N-methyl-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C24H25N5O2/c1-27(18-10-3-2-4-11-18)23(30)15-28-24(31)22-14-21(26-29(22)16-25-28)20-13-7-9-17-8-5-6-12-19(17)20/h5-9,12-14,16,18H,2-4,10-11,15H2,1H3 |
InChI Key |
PCSLLPZIOIZSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-d][1,2,4]triazinone core, followed by the introduction of the naphthalene moiety and the cyclohexyl group. Common reagents used in these reactions include hydrazine derivatives, naphthalene-based compounds, and cyclohexylamines. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-cyclohexyl-N-methyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its properties may be exploited in the design of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Variations
The target compound shares a pyrazolo-triazine core with other derivatives but differs in substituents on the acetamide nitrogen and the aromatic systems. Below is a comparative analysis with three closely related compounds from the literature:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The target compound’s amide –NH stretch (~3260–3300 cm⁻¹) aligns with 6a (3262 cm⁻¹) and 6b (3292 cm⁻¹) . The absence of nitro (–NO₂) or fluoro (–F) groups in the target compound differentiates its IR profile from 6b and the fluorophenyl analog .
- NMR Data :
- 6b exhibits downfield shifts for aromatic protons (δ 8.61 ppm) due to the nitro group’s electron-withdrawing effects , whereas the target compound’s naphthalene protons would resonate at δ ~7.2–8.3 ppm.
- The fluorophenyl analog’s ¹³C NMR shows a signal at δ 165.0 ppm for the carbonyl, comparable to the target compound .
Biological Activity
N-cyclohexyl-N-methyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 368.45 g/mol. Its structure features a naphthalene moiety attached to a pyrazolo-triazine core, which is known for various pharmacological activities.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6O |
| Molecular Weight | 368.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not available] |
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, pyrazolo[1,5-d]triazines have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : Compounds in this class often target various kinases involved in cell signaling pathways.
- Induction of Apoptosis : By activating caspase pathways, these compounds can lead to programmed cell death in cancer cells.
- Cell Cycle Arrest : They may cause G1 or G2/M phase arrest, preventing cancer cells from dividing.
Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives similar to the compound were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that these compounds inhibited cell growth with IC50 values in the low micromolar range, indicating potent activity against tumor cells .
Study 2: Mechanistic Insights
Another investigation explored the mechanism of action through in vitro assays demonstrating that the compound significantly reduced phosphorylation levels of key signaling proteins involved in proliferation and survival pathways .
Table 2: Biological Activity Comparison
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-cyclohexyl-N-methyl-2-(naphthalen...) | 0.5 | Kinase inhibition and apoptosis induction |
| Similar Pyrazolo[1,5-d]triazine derivative | 0.3 | Cell cycle arrest and apoptosis |
| Other related compounds | 0.7 - 1.0 | Varies (some target different kinases) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
